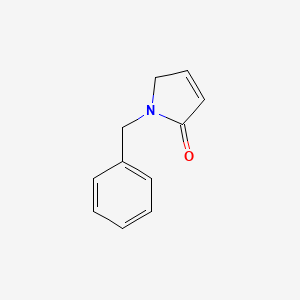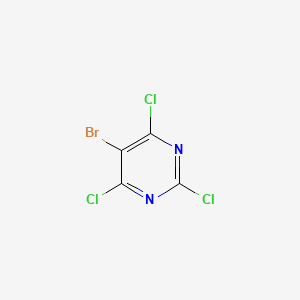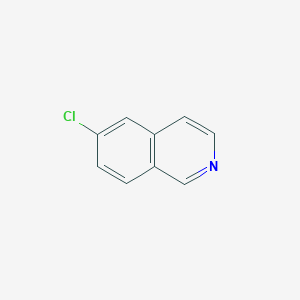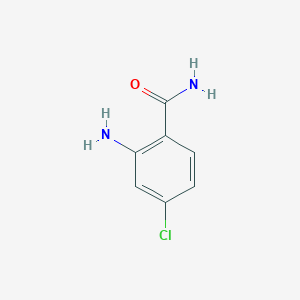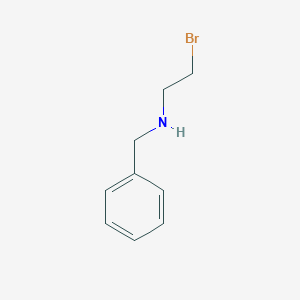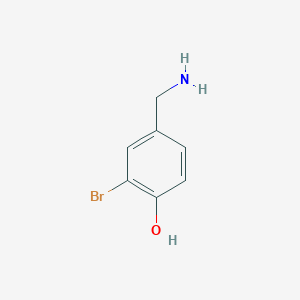
5-(Benzyloxy)pyridine-2-carbaldehyde
Descripción general
Descripción
5-(Benzyloxy)pyridine-2-carbaldehyde is a versatile compound used in a variety of scientific research applications. It is an important building block for organic synthesis, especially for the synthesis of pharmaceuticals and other bioactive compounds. It is also used in the preparation of polymers, dyes, catalysts, and other materials. The compound is a colorless crystalline solid, with a melting point of 73°C and a boiling point of 240°C. It is soluble in water, alcohol, and most organic solvents.
Aplicaciones Científicas De Investigación
Application in Microbial Fuel Cells
Specific Scientific Field
Applied Microbiology and Biotechnology
Summary of the Application
A derivative of pyridine-2-carbaldehyde, specifically pyridine-2-carbaldehyde thiosemicarbazone (PCT), was synthesized and tested as an anti-biofouling agent in the cathode of a multi-criteria Microbial Fuel Cell (MFC) .
Methods of Application
For the application of PCT, graphite dust and MnO2 nanotubes (NTs) were used as conducting support and oxygen reduction reaction (ORR) catalyst. The concentration of PCT on the cathode was varied, and its effect on power generation was observed .
Results or Outcomes
An increase in power generation was observed when the concentration of PCT on the cathode was increased. The PCT loading of 0.05, 0.1, 0.2, and 0.4 mg/cm2 on graphite-MnO2-NTs cathode, resulted in maximum power density of 356.8, 390.93, 418.77, and 434.2 mW/m2, respectively .
Application as Bioactive Ligands and Chemosensors
Specific Scientific Field
Summary of the Application
Schiff bases of pyridine derivatives, including pyridine-2-carbaldehyde, have potential as bioactive ligands and chemosensors .
Methods of Application
Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product .
Results or Outcomes
These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions. They possess a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc .
Application in Anion Sensing
Specific Scientific Field
Summary of the Application
Schiff bases prepared from pyridine-2-hydrazide with 5-nitrofuran-2-carboxaldehyde and 5-nitrothiophene-2-carboxaldehyde were tested for their anion sensing properties .
Methods of Application
The Schiff bases were synthesized from pyridine-2-hydrazide with 5-nitrofuran-2-carboxaldehyde and 5-nitrothiophene-2-carboxaldehyde respectively. These compounds were then tested for their ability to detect various anions .
Results or Outcomes
The compound synthesized from 5-nitrofuran-2-carboxaldehyde could selectively detect F− and CO3−2 ions over other interfering anions .
Application in Pharmaceutical Industry
Specific Scientific Field
Summary of the Application
Pyridine-2-carbaldehyde, also called 2-formylpyridine, serves as a precursor to other compounds of interest in coordination chemistry and pharmaceuticals .
Methods of Application
Pyridine aldehydes, including pyridine-2-carbaldehyde, are typically prepared by oxidation of the hydroxymethyl- or methylpyridines .
Results or Outcomes
The drug pralidoxime can be produced from 2-formylpyridine . The aldehyde functional group is subject to nucleophilic attack, specifically by amines to form Schiff bases, which serve as bidentate ligands . Iminopyridine complexes can be remarkably robust .
Propiedades
IUPAC Name |
5-phenylmethoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-12-6-7-13(8-14-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGGDAAQLLDHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496281 | |
| Record name | 5-(Benzyloxy)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)pyridine-2-carbaldehyde | |
CAS RN |
59781-08-7 | |
| Record name | 5-(Phenylmethoxy)-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59781-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzyloxy)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(benzyloxy)pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

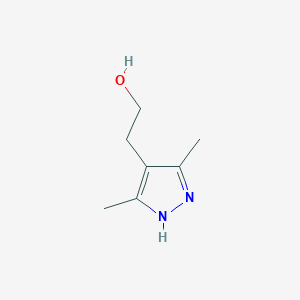
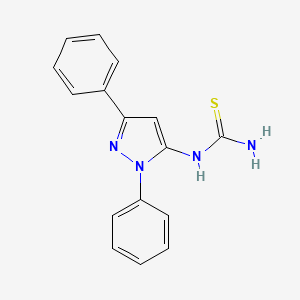
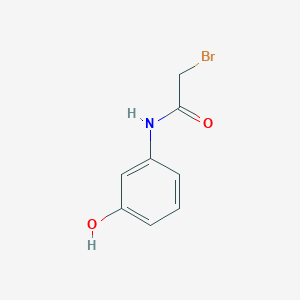
![2-(Benzo[b]thiophen-2-yl)acetic acid](/img/structure/B1281232.png)
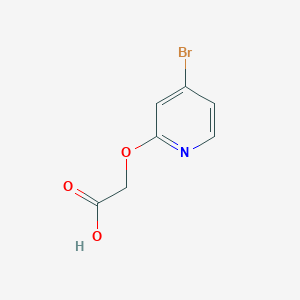
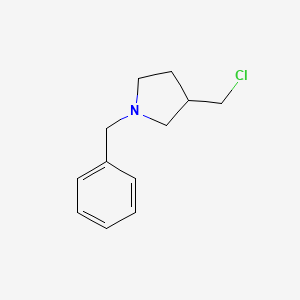
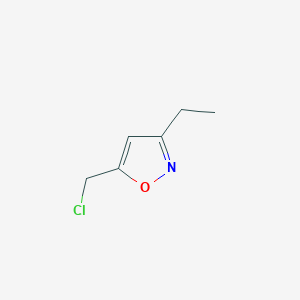
![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)
